Structural Conformational Freedom vs. Rigid 1,4-NDC and 2,6-NDC Analogs
Unlike the conformationally restricted 1,4-naphthalenedicarboxylic acid (1,4-H2NDC) and 2,6-naphthalenedicarboxylic acid (2,6-H2NDC), H2ndd incorporates a flexible –O–CH2– spacer between the naphthalene ring and each carboxylate group [1]. This design introduces six rotatable bonds, a stark contrast to the zero rotatable bonds found in rigid naphthalene dicarboxylate isomers, providing the ligand with significant conformational freedom [2].
| Evidence Dimension | Ligand Flexibility (Rotatable Bonds) |
|---|---|
| Target Compound Data | 6 rotatable bonds |
| Comparator Or Baseline | 1,4-H2NDC and 2,6-H2NDC: 0 rotatable bonds |
| Quantified Difference | 6 additional rotatable bonds |
| Conditions | Molecular structure analysis |
Why This Matters
This flexibility is a key determinant in enabling the formation of diverse, complex, and often interpenetrated MOF topologies that are inaccessible with rigid linkers, a crucial factor for researchers designing new porous materials.
- [1] Li, L.-J., et al. Hydrothermal synthesis and structure characterization of two six-connected metal–organic frameworks based on the mixed ligands. Solid State Sciences. 2014. View Source
- [2] Kuujia.com. Cas no 92423-99-9 (2,2'-Naphthalene-1,5-diylbis(oxy)diacetic Acid). Product Page. View Source
